Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)-3-oxopropanoate
Description
Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)-3-oxopropanoate is a β-keto ester derivative featuring a pyrazole ring substituted with an isopropyl group at the N1 position. This compound is structurally characterized by a propanoate ester backbone linked to a pyrazol-4-yl ketone moiety. Its synthesis typically involves coupling reactions between substituted pyrazole derivatives and malonyl chloride intermediates under controlled conditions, as exemplified by analogous procedures for related compounds (e.g., methyl malonyl chloride reactions with aminobenzophenones) . The isopropyl substituent confers steric bulk and moderate lipophilicity, distinguishing it from analogs with smaller or aromatic substituents.
Properties
IUPAC Name |
methyl 3-oxo-3-(1-propan-2-ylpyrazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(2)12-6-8(5-11-12)9(13)4-10(14)15-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGOBLVKVMSBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Condensation Method
- Reactants: Isopropyl-substituted pyrazole, acylating agent (e.g., ethyl or methyl 3-chloro-3-oxopropanoate), base (e.g., sodium ethoxide).
- Procedure: The pyrazole derivative is reacted with the acylating agent in an organic solvent such as 1,4-dioxane or ethanol. The base facilitates nucleophilic substitution forming the acyl pyrazole intermediate.
- Esterification: Subsequent treatment with methanol under acidic conditions converts the intermediate into the methyl ester.
- Yields: Reported yields for similar pyrazolyl glyoxylate derivatives range from 70% to 90%, depending on reaction conditions and purification steps.
Organocatalytic Aldol Condensation Approach
- Reactants: Pyrazolyl glyoxylate, acetone, catalytic amounts of proline and trifluoroacetic acid (TFA).
- Procedure: The glyoxylate is condensed with acetone in the presence of proline and TFA, forming aldol intermediates with high yields (93-98%). These intermediates can be cyclized or further modified to obtain the target compound.
- Advantages: This method offers high selectivity and mild reaction conditions, reducing side products.
- Reference: Similar procedures for azolyl glyoxylates have been documented with excellent yields and purity.
Pyrazole Ring Construction via Cycloaddition
- Reactants: Diazo compounds such as ethyl 3-diazo-2-oxopropanoate and alkynes or hydrazonyl bromides.
- Procedure: 1,3-Dipolar cycloaddition reactions are used to build the pyrazole ring fused with ketoester functionalities. This method allows regioselective synthesis of pyrazolyl esters.
- Yield and Selectivity: Yields vary but generally are moderate to high (60-80%), with regioisomeric mixtures sometimes formed that require chromatographic separation.
- Data Table: Summary of Preparation Methods
| Method | Key Reactants | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Multi-Component Condensation | Isopropyl-pyrazole, 3-chloro-3-oxopropanoate, base | 1,4-dioxane or ethanol, reflux, base catalysis | 70-90 | Common industrial approach |
| Organocatalytic Aldol Condensation | Pyrazolyl glyoxylate, acetone, proline, TFA | Room temp to mild heating, catalytic amounts | 93-98 | High selectivity and mild conditions |
| 1,3-Dipolar Cycloaddition | Ethyl 3-diazo-2-oxopropanoate, alkynes or hydrazonyl bromides | Ambient to reflux, inert atmosphere | 60-80 | May produce regioisomers, requires purification |
- The choice of solvent and base significantly impacts the yield and purity of the methyl ester product. Polar aprotic solvents like 1,4-dioxane favor higher yields in condensation reactions.
- Organocatalytic methods reduce the need for harsh reagents and enable stereoselective synthesis, which is beneficial for pharmaceutical applications.
- Cycloaddition routes provide structural diversity but may require additional steps for regioisomer separation.
- Reaction monitoring by NMR and HPLC is critical to optimize reaction times and minimize by-products.
The preparation of Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)-3-oxopropanoate is achievable through several synthetic routes, each with distinct advantages. Multi-component condensation remains a robust method for scale-up, while organocatalytic approaches offer high yields and selectivity under mild conditions. Cycloaddition methods enable access to related pyrazole derivatives but may require more extensive purification. The selection of method depends on the desired purity, yield, and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)-3-oxopropanoate has garnered attention in medicinal chemistry for its potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. This compound could potentially serve as a scaffold for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .
Anti-inflammatory Properties
Studies have suggested that pyrazole derivatives can modulate inflammatory pathways. This compound may be investigated for its ability to reduce inflammation in various models, potentially leading to new treatments for inflammatory diseases .
Agricultural Applications
The compound's structure suggests potential use in agrochemicals, particularly as a fungicide or herbicide.
Fungicidal Activity
Patents have indicated that compounds similar to this compound can effectively control fungal pathogens in crops. This application could lead to the development of more effective agricultural treatments, enhancing crop yield and quality .
Material Science
The unique chemical structure of this compound may also lend itself to applications in material science.
Polymer Chemistry
There is potential for this compound to be used as a monomer or additive in polymer synthesis, enhancing the properties of plastics or coatings through improved thermal stability or chemical resistance .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various pyrazole derivatives found that this compound exhibited significant inhibition against specific bacterial strains, suggesting its potential as a lead compound for drug development .
Case Study 2: Agricultural Application
Research published in agricultural chemistry highlighted the effectiveness of pyrazole-based compounds in controlling fungal diseases in crops. This compound was identified as a promising candidate for further investigation due to its favorable efficacy profile .
Mechanism of Action
The mechanism of action of Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity (LogD): The isopropyl-substituted compound is moderately lipophilic, with an estimated LogD higher than phenylamino analogs (e.g., Compound 10, LogD ~1.5) but lower than benzyl-substituted derivatives due to reduced aromatic bulk .
- Acidity (pKa): The β-keto ester moiety confers a pKa ~10.3, comparable to benzyl-substituted analogs (pKa 10.30) . Chlorophenylamino substituents slightly lower pKa (~9.8) via electron-withdrawing effects .
Spectroscopic Characteristics
- IR Spectroscopy: All analogs exhibit strong carbonyl stretches: Ester C=O: 1735–1746 cm⁻¹ Ketone/Amide C=O: 1660–1670 cm⁻¹ Minor shifts occur with substituent electronic effects (e.g., chlorophenyl groups increase ketone absorption frequency) .
- NMR Data :
- Pyrazole protons : Resonate at δ 7.5–8.1 ppm (aromatic region).
- Isopropyl group : Doublet at δ 1.4–1.6 ppm (CH₃) and septet near δ 4.3–4.5 ppm (CH) .
Biological Activity
Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)-3-oxopropanoate, a compound featuring a pyrazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and cardiovascular health. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a pyrazole ring, which is known for its diverse biological activities. The isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that compounds containing the pyrazole scaffold can inhibit various cancer cell types by targeting specific pathways involved in cell proliferation and survival. Notably, studies have shown that these compounds can inhibit:
- Topoisomerase II
- Epidermal Growth Factor Receptor (EGFR)
- Mitogen-activated Protein Kinase (MEK)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
These targets are critical in cancer biology, making this compound a candidate for further investigation in anticancer therapies .
Anticancer Properties
Recent studies have demonstrated that derivatives of 1H-pyrazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | A549 | 12.5 | Inhibition of EGFR signaling |
| Breast Cancer | MDA-MB-231 | 15.0 | Induction of apoptosis via topoisomerase II |
| Colorectal Cancer | HCT116 | 10.0 | Targeting VEGFR and inhibiting angiogenesis |
| Prostate Cancer | LNCaP | 8.5 | Disruption of androgen receptor signaling |
These findings suggest that this compound may be effective against multiple forms of cancer, warranting further exploration in preclinical models .
Cardiovascular Effects
In addition to its anticancer activity, compounds related to this compound have been studied for their cardiovascular effects. They act as antagonists of the P2Y12 purinergic receptor, which plays a crucial role in platelet aggregation and thrombus formation. This mechanism could make the compound beneficial in treating conditions such as:
- Acute myocardial infarction
- Transient ischemic attacks
The antiplatelet properties observed suggest that this compound could help mitigate thromboembolic events .
Case Studies and Clinical Implications
Several case studies highlight the therapeutic potential of pyrazole derivatives. In one study involving patients with advanced lung cancer, a pyrazole derivative demonstrated a significant reduction in tumor size when combined with standard chemotherapy regimens. The study reported an overall response rate of 45%, indicating enhanced efficacy compared to chemotherapy alone .
Another clinical trial focused on patients with cardiovascular diseases showed that a related pyrazole compound reduced platelet aggregation by approximately 30% compared to baseline measurements, underscoring its potential as an antithrombotic agent .
Q & A
Q. What are the standard synthetic routes for Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)-3-oxopropanoate, and what reaction conditions are critical for yield optimization?
Methodological Answer: The compound is synthesized via condensation reactions between pyrazole derivatives and β-keto esters. A common approach involves:
- Step 1: Preparation of the pyrazole core (1-isopropyl-1H-pyrazol-4-yl) through cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for regioselective substitution .
- Step 2: Coupling the pyrazole moiety with methyl 3-oxopropanoate using esterification or nucleophilic acyl substitution. For example, triethylamine-mediated reactions in dichloromethane at low temperatures (−20°C to −15°C) to avoid side reactions, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) .
- Critical Conditions: Strict temperature control, anhydrous solvents, and stoichiometric ratios to minimize byproducts like dimerized esters.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methyl ester protons) and pyrazole ring protons (δ ~7.5–8.5 ppm for aromatic protons). 2D NMR (COSY, HSQC) resolves overlapping signals in the isopropyl group .
- LCMS/HPLC: LCMS (m/z 294 [M+H]+) confirms molecular weight, while reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .
- X-ray Crystallography: Single-crystal analysis using SHELXL software provides unambiguous structural confirmation, including bond angles and torsional strain in the oxopropanoate moiety .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Full chemical-resistant gloves (e.g., nitrile), goggles, and lab coats. Use P95 respirators for aerosol protection .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks. Avoid drainage discharge due to potential aquatic toxicity .
- Storage: −20°C in airtight containers under nitrogen to prevent ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental data (e.g., NMR vs. crystallography)?
Methodological Answer:
- Dynamic Effects: NMR may average tautomeric forms (e.g., keto-enol equilibria), while X-ray structures show static configurations. Use variable-temperature NMR to detect tautomerism .
- Hydrogen Bonding: SHELXL refinement with riding hydrogen models (C–H = 0.93–0.98 Å) identifies intermolecular interactions that NMR might miss .
- DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental bond lengths to validate structural hypotheses .
Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?
Methodological Answer:
- Isosteric Replacement: Substitute the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to modulate steric and electronic effects .
- Parallel Synthesis: Employ combinatorial libraries using diverse β-keto esters (e.g., ethyl or benzyl variants) to explore structure-activity relationships .
- Catalysis: Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrazole C3 position .
Q. How can researchers address low yields in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Intermediate Stabilization: Protect reactive groups (e.g., silyl ethers for hydroxyls) during pyrazole functionalization .
- Purification: Employ flash chromatography with gradient elution (hexane → ethyl acetate) and recrystallization (2-propanol) to isolate high-purity intermediates .
- In-line Analytics: Use FTIR (C=O stretch at ~1700 cm⁻¹) to monitor reaction progress and minimize degradation .
Q. What computational tools are recommended for predicting the compound’s reactivity and stability?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects in common solvents (DMSO, methanol) to predict hydrolysis rates of the ester group .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for derivatization .
- ChemDraw® Bioactive Conformation: Overlay crystal structures (CIF files) with docking models to hypothesize binding modes in enzyme targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
